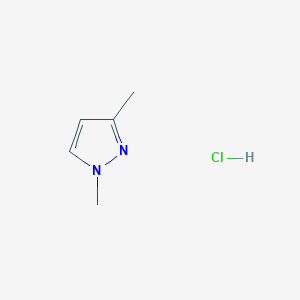
1,3-Dimethyl-1H-pyrazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazole hydrochloride is a chemical compound with the molecular formula C5H8N2·HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two adjacent nitrogen atoms. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 3-methyl-2-butanone with hydrazine hydrate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst, such as iodine, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors has also been explored to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole hydrochloride undergoes various chemical reactions, including:
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylpyrazole: Similar in structure but lacks the hydrochloride group.
2,5-Dimethylpyrazole: Differently substituted pyrazole with methyl groups at positions 2 and 5.
1,3-Dimethyl-5-pyrazolone: Contains a carbonyl group at position 5 instead of a hydrogen atom.
Uniqueness
1,3-Dimethyl-1H-pyrazole hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C5H9ClN2 |
|---|---|
Molecular Weight |
132.59 g/mol |
IUPAC Name |
1,3-dimethylpyrazole;hydrochloride |
InChI |
InChI=1S/C5H8N2.ClH/c1-5-3-4-7(2)6-5;/h3-4H,1-2H3;1H |
InChI Key |
FEXJCHDDGWUCAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


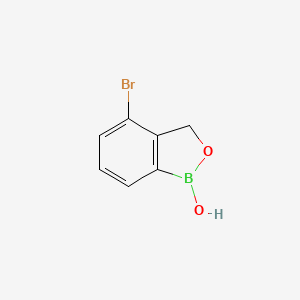
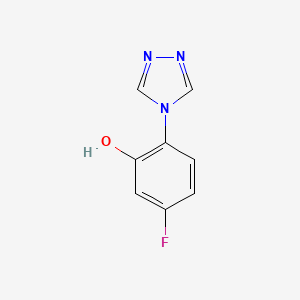

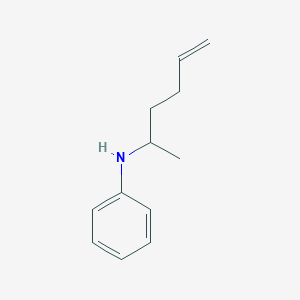
![5-Amino-3-[(2-methylpropoxy)methyl]pentanoic acid](/img/structure/B15263687.png)
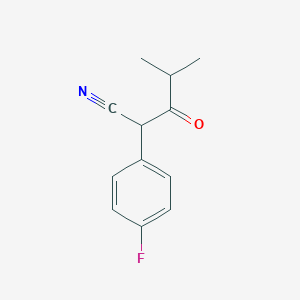
![(Butan-2-yl)[(2,4,5-trimethylphenyl)methyl]amine](/img/structure/B15263719.png)
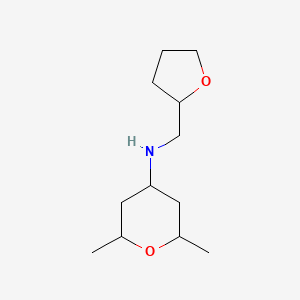
![(2-[Cyano(methyl)amino]ethyl)dimethylamine](/img/structure/B15263742.png)
![1-{[1-(2-Fluorophenyl)propyl]amino}propan-2-ol](/img/structure/B15263747.png)
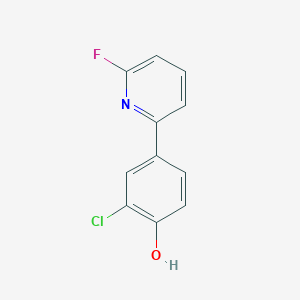
![3-[(6-Methylpyridin-2-yl)methanesulfonyl]propanoic acid](/img/structure/B15263759.png)
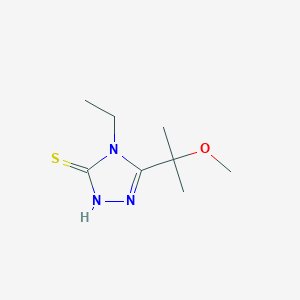
![3-Amino-2-[(3-bromo-4-methylphenyl)methyl]propan-1-ol](/img/structure/B15263769.png)
